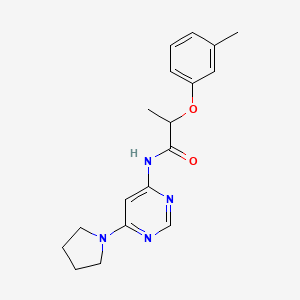

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide

Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide is a synthetic small molecule featuring a pyrimidine core substituted with a pyrrolidine moiety and a propanamide side chain linked to an m-tolyloxy group.

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-6-5-7-15(10-13)24-14(2)18(23)21-16-11-17(20-12-19-16)22-8-3-4-9-22/h5-7,10-12,14H,3-4,8-9H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTJIVXZDQTFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- Canonical SMILES : CC(C(=O)N)OC1=CN=C(N)C(=N1)C2CCCCC2

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : Similar compounds have shown interactions with various enzymes, suggesting that this compound may also modulate enzyme activity, particularly those involved in metabolic pathways.

- Cell Signaling Pathways : The compound is believed to influence cell signaling pathways by modulating cyclic nucleotide levels, particularly cyclic AMP (cAMP), which plays a crucial role in numerous physiological processes.

- Antiproliferative Activity : Research indicates that derivatives of pyrimidine compounds can exhibit antiproliferative effects against cancer cell lines, potentially through the inhibition of tubulin polymerization and induction of apoptosis .

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer potential. In vitro studies have demonstrated that similar pyrimidine derivatives possess strong antiproliferative properties against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo205 (colorectal cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 |

| N-(6-methyl-pyrimidin derivative) | A549 | 0.03 |

| N-(thiazole-benzothiazole-pyrimidines) | Colo205 | 0.01 |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is crucial for cognitive function .

Case Studies and Research Findings

- Antitumor Studies : A study highlighted the synthesis of pyrimidine derivatives that were tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than standard chemotherapeutics like etoposide . This suggests that this compound could be a promising candidate for further development.

- Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer activity of pyrimidine derivatives, revealing that they induce G2/M phase arrest and apoptosis via mitochondrial pathways . This provides a framework for understanding how this compound may exert similar effects.

- Neuroprotective Activity : Research on related compounds indicated significant antioxidant activity and inhibition of AChE, suggesting potential applications in neurodegenerative diseases such as Alzheimer's . The ability to enhance cognitive function through modulation of neurotransmitter levels presents a valuable therapeutic avenue.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrimidine ring system, particularly when substituted with pyrrolidine, has been identified as a promising scaffold for developing inhibitors targeting various biological pathways. The compound has been studied for its ability to inhibit specific protein interactions critical in cancer biology.

Targeting TEAD Proteins

One of the primary applications of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide is its role as a TEAD (TEA Domain Transcription Factor) inhibitor. TEAD proteins are crucial components in the Hippo signaling pathway, which regulates cell growth and organ size. Dysregulation of this pathway is implicated in various cancers.

Research indicates that this compound can form covalent bonds with cysteine residues in TEAD proteins, thereby inhibiting their activity. This interaction is facilitated by the compound's unique structural characteristics, allowing it to occupy hydrophobic and hydrophilic pockets within the binding site of TEAD proteins .

Biochemical Assays and Activity Evaluation

To evaluate the efficacy of this compound as a TEAD inhibitor, several biochemical assays have been developed:

TR-FRET Assay

A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay was established to quantify the inhibitory effects of this compound on TEAD proteins. The results showed that modifications to the pyrrolidine ring could enhance binding affinity and specificity towards different TEAD isoforms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that varying substituents on the pyrimidine and pyrrolidine rings significantly impacted the compound's inhibitory potency. For instance, introducing polar groups improved solubility and binding interactions without compromising activity .

Case Studies and Experimental Findings

Several studies have documented the synthesis and testing of this compound:

Development of Selective Inhibitors

Continued optimization of this compound may lead to more selective inhibitors that can minimize off-target effects while maximizing therapeutic efficacy against tumors driven by aberrant TEAD activity.

Clinical Applications

As research progresses, clinical trials will be necessary to assess the safety and effectiveness of this compound in human subjects, particularly for cancers associated with dysregulated Hippo signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on pyrimidine derivatives synthesized via reactions involving secondary amines (e.g., pyrrolidine, morpholine) and substituted aromatic groups.

Structural and Functional Analogues

Key Observations

Substitution-Driven Bioactivity: Compounds with secondary amines (e.g., pyrrolidine, morpholine) at the pyrimidine 6-position exhibit enhanced solubility and receptor-binding capacity compared to unsubstituted pyrimidines . The pyrrolidine group in the target compound may similarly improve pharmacokinetics.

Biological Activity Trends: Furochromenyl derivatives (e.g., compounds 3–7) demonstrated analgesic and anti-inflammatory activity in rodent models, with reduced edema and pain response at 50 mg/kg doses . This suggests that pyrimidine scaffolds with electron-rich aromatic systems (e.g., m-tolyloxy) may share similar therapeutic pathways.

Synthetic Flexibility :

- The evidence highlights the use of phosphorus oxychloride and aliphatic amines for functionalizing pyrimidine cores. The target compound’s synthesis likely employs analogous strategies, though its propanamide linkage may require specialized coupling reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.